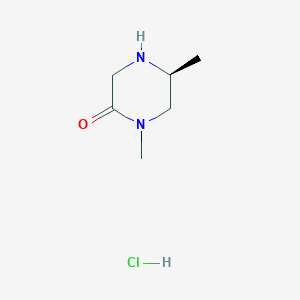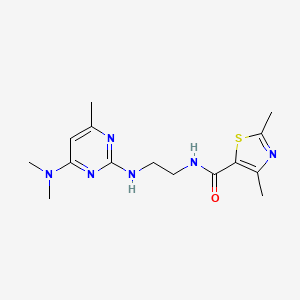![molecular formula C18H18N2O2S B2606612 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide CAS No. 899735-54-7](/img/structure/B2606612.png)
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide” is a compound that contains a thiophene moiety . Thiophene is a five-membered ring made up of one sulfur and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction that produces aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Synthetic Routes and Reactivity
The synthesis of related compounds involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the formation of N-(quinolin-5-yl)thiophene-2-carboxamide. Subsequent reactions, such as treatment with diphosphorus pentasulfide, yield corresponding thioamide, which can be oxidized to obtain derivatives like 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline. These derivatives undergo various electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation, indicating the synthetic versatility and reactivity of thiophene-quinoline compounds (Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M., 2020).
Biological Applications
Antimycobacterial Activity
Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, related to the core structure of interest, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives exhibited significant activity, underscoring the potential for therapeutic applications in tuberculosis treatment (Kantevari, S., Reddy Patpi, S., Sridhar, B., Yogeeswari, P., & Sriram, D., 2011).
Photophysical Properties
Optical and Fluorescence Properties
The study of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines reveals insights into their optical properties, with moderate to high fluorescence quantum yields. This investigation lays the groundwork for potential applications in materials science, particularly for invisible ink dyes and other optoelectronic applications (Bogza, Y. P., Rastrepin, A. A., Nider, V. V., Zheleznova, T. Y., Stasyuk, A., Kurowska, A., Laba, K., Ulyankin, E. B., Domagala, W., & Fisyuk, A., 2018).
Cancer Research
Anti-cancer Properties
The structural framework of quinoline and its derivatives have been recognized for their anticancer activities. Quinoline compounds, including those structurally related to N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide, have shown efficacy against various cancer targets through inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. This highlights the quinoline scaffold's potential as a versatile platform in cancer drug discovery and development (Solomon, V. & Lee, H., 2011).
Zukünftige Richtungen
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of thiophene derivatives, including “N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide”, may continue to be a significant area of research in the future.
Eigenschaften
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(12-5-6-12)19-14-7-8-15-13(11-14)3-1-9-20(15)18(22)16-4-2-10-23-16/h2,4,7-8,10-12H,1,3,5-6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWQXHVEWDFIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

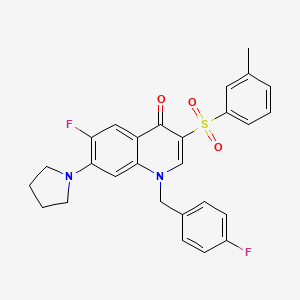
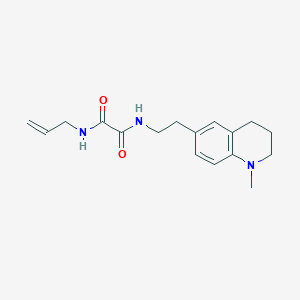
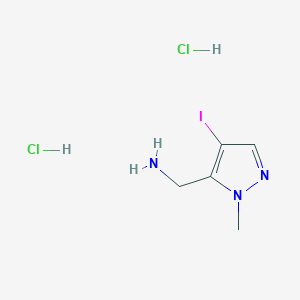
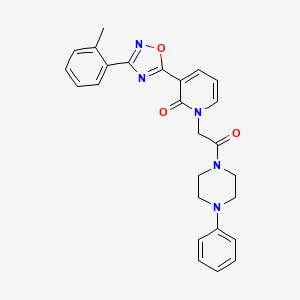
![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)

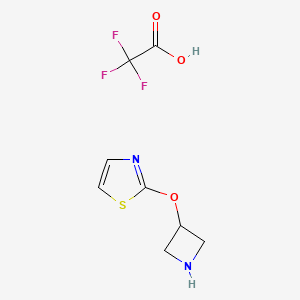
![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)
![2-Amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606545.png)
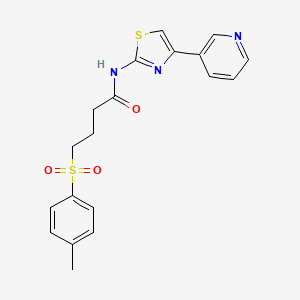
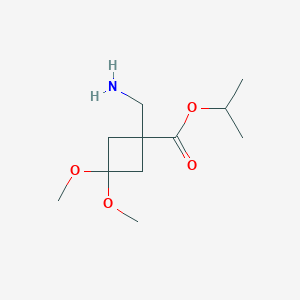
![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)
